Ribavirin-13C5

Description

Properties

IUPAC Name |

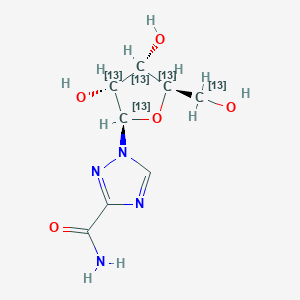

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-XYJHPSJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ribavirin-13C5: A Technical Guide to its Application in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin-13C5 is a stable isotope-labeled form of Ribavirin, a broad-spectrum antiviral agent. This document provides a comprehensive technical overview of this compound, including its chemical structure, and its primary application as an internal standard in quantitative analyses. Furthermore, it delves into the broader context of Ribavirin's mechanism of action, presenting detailed experimental protocols for its quantification and visualization of its metabolic pathways and analytical workflows.

Introduction to this compound

This compound is a synthetic nucleoside analog, structurally identical to Ribavirin, with the exception that five of its carbon atoms are replaced with the stable isotope Carbon-13.[1][2] This isotopic labeling renders the molecule heavier than its unlabeled counterpart, allowing for its differentiation and precise quantification in mass spectrometry-based assays.[1][2] Its primary utility lies in its role as an internal standard for the accurate measurement of Ribavirin concentrations in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Ribavirin, with the isotopic labeling on the ribose sugar moiety.

Chemical Formula: C₃¹³C₅H₁₂N₄O₅[4]

Molecular Weight: Approximately 249.17 g/mol [5]

CAS Number: 1646818-35-0[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃¹³C₅H₁₂N₄O₅ | [4] |

| Molecular Weight | ~249.17 g/mol | [5] |

| CAS Number | 1646818-35-0 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and DMSO | N/A |

Mechanism of Action of Ribavirin

This compound itself is not pharmacologically active but serves as a tool to study the parent compound, Ribavirin. Ribavirin is a prodrug that, once inside the cell, is phosphorylated to its active mono-, di-, and triphosphate forms.[6][7] Its antiviral activity is multifaceted and not fully elucidated, but several key mechanisms have been proposed.[3][8]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, a crucial enzyme in the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[9]

-

Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by viral RNA-dependent RNA polymerase, leading to chain termination.[6][8]

-

Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[8][9]

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response, which is more effective against viral infections.[9]

Signaling Pathway of Ribavirin Metabolism and Action

The intracellular metabolic activation of Ribavirin and its subsequent antiviral effects can be visualized as a signaling pathway.

Caption: Intracellular metabolism and antiviral mechanisms of Ribavirin.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Ribavirin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Ribavirin in Human Plasma/Serum using LC-MS/MS

This protocol is a synthesized methodology based on established practices for therapeutic drug monitoring.[1][10][11]

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected Ribavirin levels).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 30 seconds.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- Liquid Chromatography:

- Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:

- Ribavirin: m/z 245.1 → 113.1[10][12]

- This compound: m/z 250.1 → 113.1[10][12]

3. Data Analysis:

- Quantify the concentration of Ribavirin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ribavirin.

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Ribavirin using this compound.

Caption: Workflow for Ribavirin therapeutic drug monitoring.

Quantitative Data

The following tables summarize key quantitative data related to the antiviral activity and pharmacokinetics of Ribavirin.

In Vitro Antiviral Activity of Ribavirin

| Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Respiratory Syncytial Virus (RSV) | - | 3 - 10 | [13] |

| Various RNA and DNA viruses | Vero | 2 - 95 | [4] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [14] |

| SARS-CoV-2 | Vero | 109.5 µM (~26.7 µg/mL) | [4] |

Pharmacokinetic Parameters of Ribavirin in Humans

| Parameter | Value | Reference |

| Bioavailability | ~52% (400 mg oral dose) | [15] |

| Time to Peak Concentration (Tmax) | ~2.5 hours | [16] |

| Volume of Distribution (Vd) | 650 - 1100 L | [16] |

| Terminal Half-life (t₁/₂) | ~224 hours | [7][17] |

| Apparent Clearance (CL/F) | 9.1 L/h | [18] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ribavirin in research and clinical settings. Its use as an internal standard in LC-MS/MS assays allows for reliable pharmacokinetic studies and therapeutic drug monitoring, which are crucial for optimizing treatment regimens and minimizing toxicity. A thorough understanding of Ribavirin's complex mechanism of action, facilitated by such quantitative studies, is essential for the continued development of effective antiviral therapies.

References

- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 10. lcms.cz [lcms.cz]

- 11. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Population Pharmacokinetic Modeling of Plasma and Intracellular Ribavirin Concentrations in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribavirin pharmacokinetics in renal and liver transplant patients: evidence that it depends on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribavirin-13C5: A Technical Guide to its Multimodal Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent with a well-established, yet complex, mechanism of action.[1][2] Its efficacy against a wide range of RNA and DNA viruses has made it a cornerstone of combination therapies for diseases such as hepatitis C and respiratory syncytial virus (RSV) infections.[1][3] The isotopically labeled form, Ribavirin-13C5, in which five carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable tool in antiviral research.[4] While its fundamental antiviral properties mirror those of its unlabeled counterpart, this compound is instrumental for detailed pharmacokinetic and metabolic studies, allowing researchers to trace its metabolic fate and quantify its presence with high precision using mass spectrometry.[4] This technical guide provides an in-depth exploration of the core mechanisms of action of Ribavirin, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanisms of Antiviral Action

Ribavirin's antiviral activity is not attributed to a single, universal mechanism but rather a combination of direct and indirect effects on both the virus and the host cell. The predominant mechanisms include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Upon cellular uptake, Ribavirin is phosphorylated to Ribavirin monophosphate (RMP). RMP is a potent competitive inhibitor of the host enzyme IMPDH, which is critical for the de novo synthesis of guanine nucleotides.[3][5] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby limiting the availability of essential building blocks for viral RNA synthesis and replication.[5]

-

Direct Inhibition of Viral RNA Polymerase: The active, triphosphorylated form of Ribavirin, Ribavirin triphosphate (RTP), can act as a substrate analog for viral RNA-dependent RNA polymerase (RdRp).[2][6] RTP competes with natural nucleosides for incorporation into the nascent viral RNA strand.[2] This incorporation can lead to chain termination or the production of non-functional viral genomes.

-

Lethal Mutagenesis: The incorporation of RTP into the viral genome can induce mutations.[2][7] Ribavirin's ambiguous base-pairing properties can cause transitions during RNA replication, leading to an "error catastrophe" where the accumulation of deleterious mutations exceeds the tolerance of the viral population, resulting in a loss of viral fitness and infectivity.

-

Inhibition of mRNA Capping: In some viruses, RTP can inhibit viral mRNA guanylyltransferase, an enzyme responsible for adding the 5' cap structure to viral messenger RNA.[2] This cap is essential for mRNA stability and efficient translation into viral proteins. By interfering with this process, Ribavirin can impair viral protein synthesis.

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, often skewing it towards a T-helper type 1 (Th1) profile.[3] This can enhance the host's antiviral defenses and contribute to viral clearance.

Quantitative Antiviral Activity of Ribavirin

The antiviral potency of Ribavirin is typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window. The following table summarizes the reported antiviral activity of Ribavirin against a selection of viruses.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 31.7 - 36.7 | >100 | >2.7 - >3.1 | [8] |

| SARS-CoV-2 | Vero E6 | Not Specified | 109.5 | Not Specified | Not Specified | [9] |

| Flaviviruses (e.g., Dengue, Yellow Fever) | Vero | CPE Reduction | Varies | Not Specified | Not Specified | [10] |

| Paramyxoviruses (e.g., hPIV3) | Vero | CPE Reduction | Varies | Not Specified | Not Specified | [10] |

| Vesicular Stomatitis Virus (VSV) | Various | Not Specified | Varies | Not Specified | Not Specified | [11] |

| Sendai Virus (SeV) | Various | Not Specified | Varies | Not Specified | Not Specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are protocols for key experiments used to evaluate the antiviral activity of Ribavirin.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to prevent virus-induced cell death.

a. Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, A549, HEp-2)

-

Complete cell culture medium (e.g., MEM with 5% FBS)

-

Virus stock of known titer

-

This compound or Ribavirin

-

96-well cell culture plates

-

Neutral red or crystal violet stain

-

Spectrophotometer

b. Protocol:

-

Seed 96-well plates with host cells to form a confluent monolayer.[12]

-

Prepare serial dilutions of Ribavirin in cell culture medium.

-

Remove the growth medium from the cell monolayers and add the Ribavirin dilutions. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.[13]

-

Stain the cells with neutral red or crystal violet to assess cell viability.[14]

-

Quantify the stain uptake using a spectrophotometer.[12]

-

Calculate the EC50 value by regression analysis of the dose-response curve.[12]

Plaque Reduction Assay

This assay measures the reduction in the number of viral plaques in the presence of an antiviral compound.

a. Materials:

-

Host cell line in 6-well or 12-well plates

-

Virus stock

-

This compound or Ribavirin

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet stain

b. Protocol:

-

Seed plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.[15][16]

-

Remove the virus inoculum.

-

Overlay the cell monolayers with an overlay medium containing serial dilutions of Ribavirin.[17]

-

Incubate the plates until distinct plaques are visible.

-

Fix and stain the cells with crystal violet.[18]

-

Count the number of plaques in each well.

-

Calculate the concentration of Ribavirin that reduces the plaque number by 50% (PRNT50).[19]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

a. Materials:

-

Host cell line

-

Virus stock

-

This compound or Ribavirin

-

96-well plates for titration

b. Protocol:

-

Infect host cells with the virus in the presence of serial dilutions of Ribavirin.

-

After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant.[20]

-

Perform a serial dilution of the harvested supernatant and use it to infect fresh cell monolayers in a 96-well plate (endpoint dilution assay).[19]

-

After incubation, assess for CPE to determine the virus titer (e.g., TCID50).

-

Calculate the concentration of Ribavirin required to reduce the virus yield by a certain percentage (e.g., 90% or EC90).[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

References

- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. pblassaysci.com [pblassaysci.com]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 20. Virus yield reduction assay. [bio-protocol.org]

A Technical Guide to the Synthesis and Isotopic Purity of Ribavirin-13C5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and isotopic purity of Ribavirin-13C5, a critical internal standard for the quantification of the antiviral drug Ribavirin. While specific proprietary synthesis protocols are not publicly available, this guide outlines a plausible chemo-enzymatic synthesis approach based on established methodologies for isotopically labeled nucleosides. It also details the analytical methods used to determine isotopic purity, ensuring its suitability for sensitive applications in research and drug development.

Introduction to Ribavirin and its Isotopically Labeled Analog

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1] Its clinical applications include the treatment of Hepatitis C, Respiratory Syncytial Virus (RSV), and certain viral hemorrhagic fevers. Accurate quantification of Ribavirin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.

This compound is a stable isotope-labeled version of Ribavirin where the five carbon atoms of the ribofuranose moiety are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] Its chemical formula is C₃[¹³C]₅H₁₂N₄O₅, and it has a molecular weight of approximately 249.17 g/mol .[5]

Synthesis of this compound: A Chemo-Enzymatic Approach

The synthesis of this compound involves the coupling of a 13C-labeled ribose precursor with the triazole carboxamide base. While various chemical and enzymatic methods exist for nucleoside synthesis, a chemo-enzymatic approach offers high efficiency and stereoselectivity.[6]

Overall Synthesis Workflow

The proposed synthesis pathway involves two main stages: the preparation of the 13C-labeled ribose precursor and the subsequent enzymatic glycosylation to form this compound.

Caption: Proposed chemo-enzymatic synthesis workflow for this compound.

Experimental Protocols

2.2.1. Stage 1: Preparation of 13C-Labeled Phosphoribosyl Pyrophosphate (PRPP-13C5)

This stage focuses on the enzymatic conversion of commercially available D-Glucose-13C6 into the key ribose donor, PRPP-13C5.

| Step | Procedure | Reagents & Conditions |

| 1 | Phosphorylation of D-Glucose-13C6 | D-Glucose-13C6, ATP, Hexokinase, MgCl₂, Tris-HCl buffer (pH 7.5), 37°C. |

| 2 | Conversion to Ribose-5-phosphate-13C5 | Glucose-6-phosphate-13C6, NADP+, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconolactonase, 6-Phosphogluconate dehydrogenase, Phosphopentose isomerase, Phosphopentose epimerase, Tris-HCl buffer (pH 7.5), 37°C. |

| 3 | Synthesis of PRPP-13C5 | Ribose-5-phosphate-13C5, ATP, PRPP synthetase, MgCl₂, Potassium phosphate buffer (pH 7.5), 37°C. |

2.2.2. Stage 2: Enzymatic Glycosylation and Deprotection

This stage involves the coupling of PRPP-13C5 with 1,2,4-triazole-3-carboxamide (TCA) catalyzed by Purine Nucleoside Phosphorylase (PNP), followed by dephosphorylation.

| Step | Procedure | Reagents & Conditions |

| 1 | Glycosylation | PRPP-13C5, 1,2,4-Triazole-3-carboxamide, Purine Nucleoside Phosphorylase (PNP), Phosphate buffer (pH 7.0), 37°C. |

| 2 | Dephosphorylation | Ribavirin-5'-monophosphate-13C5, Alkaline phosphatase, Tris-HCl buffer (pH 8.5), 37°C. |

| 3 | Purification | The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC). |

Isotopic Purity Assessment

The isotopic purity of this compound is paramount for its function as an internal standard. The primary analytical techniques for this assessment are Mass Spectrometry and 13C NMR.

Mass Spectrometry

Mass spectrometry is used to determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) can distinguish between the desired 13C5-labeled compound and any unlabeled or partially labeled species.

Experimental Protocol: LC-MS/MS Analysis

| Parameter | Specification |

| Chromatography | |

| Column | Hypercarb analytical column |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% (v/v) formic acid in 5 mM ammonium acetate |

| Flow Rate | 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Ribavirin: m/z 245 -> 113; this compound: m/z 250 -> 118 |

The relative abundance of the ion at m/z 250 compared to any residual unlabeled Ribavirin at m/z 245 is used to calculate the isotopic enrichment.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR provides detailed structural information and confirms the position of the 13C labels. The spectrum of this compound will show strong signals for the five ribose carbons, with chemical shifts and coupling constants consistent with the labeled structure. The absence of significant signals at the chemical shifts corresponding to the natural abundance 13C in an unlabeled Ribavirin sample confirms high isotopic purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for synthesized this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1646818-35-0[2] |

| Molecular Formula | C₃[¹³C]₅H₁₂N₄O₅[2] |

| Molecular Weight | ~249.17 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water and DMSO[2] |

Table 2: Expected Isotopic Purity Data

| Analytical Method | Parameter | Specification |

| Mass Spectrometry | Isotopic Enrichment | ≥ 99% |

| Mass Spectrometry | Chemical Purity (by LC-MS) | ≥ 98% |

| 13C NMR | Positional Identity of Labels | Confirmed at all 5 ribose carbons |

Logical Relationships in Isotopic Purity Analysis

The determination of isotopic purity follows a logical workflow to ensure the quality of the final product.

Caption: Logical workflow for the analysis of this compound isotopic purity.

Conclusion

The synthesis and rigorous quality control of this compound are essential for its role as a reliable internal standard in bioanalytical and pharmaceutical research. The chemo-enzymatic approach outlined in this guide provides a high-yield and stereospecific pathway to this critical reagent. The subsequent analytical verification by mass spectrometry and NMR spectroscopy ensures the high isotopic purity required for accurate and precise quantification of Ribavirin. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ribavirin-13C5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin, a broad-spectrum antiviral agent, is a cornerstone in the treatment of various viral infections, notably Hepatitis C. Its mechanism of action is intricately linked to its intracellular metabolism, where it is converted into pharmacologically active nucleotide analogs. Understanding the dynamics of these metabolic pathways is crucial for optimizing therapeutic strategies and elucidating mechanisms of both efficacy and toxicity. Metabolic Flux Analysis (MFA) using stable isotope tracers offers a powerful methodology to quantify the rates of metabolic reactions within a cell. This technical guide details the application of Ribavirin-13C5, a stable isotope-labeled analog of ribavirin, as a tracer in MFA studies to investigate the flux through its metabolic and associated pathways. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and the potential insights that can be gained from such studies.

Introduction to Ribavirin Metabolism and Metabolic Flux Analysis

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a guanosine analog that, upon entering the cell, undergoes two primary metabolic fates: a phosphorylation pathway leading to its active forms and a degradation pathway.[1][2] The phosphorylation cascade, initiated by cellular kinases, produces ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[3][4] RTP is the primary active metabolite, exerting antiviral effects through various mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) and interference with viral RNA synthesis.[3][5] The degradation pathway involves deribosylation by purine nucleoside phosphorylase (PNP).[6]

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions.[7] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways.[3][7] The distribution of these isotopes in downstream metabolites, measured typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides the necessary data to calculate the fluxes through the metabolic network.[3]

This compound is a version of ribavirin where the five carbon atoms of the ribose sugar have been replaced with the stable isotope 13C.[8] This labeling allows for the precise tracing of the ribavirin molecule and its metabolites within the cell, making it an ideal tool for MFA studies focused on nucleotide metabolism and the impact of ribavirin on cellular bioenergetics. While this compound has been extensively used as an internal standard in pharmacokinetic studies due to its chemical similarity to the unlabeled drug, its application as a tracer for comprehensive metabolic flux analysis is an emerging area with significant potential.[9][10][11]

Signaling and Metabolic Pathways of Ribavirin

The metabolic journey of this compound within a cell begins with its transport across the cell membrane, facilitated by nucleoside transporters. Once inside, it is channeled into two main competing pathways as depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of purine nucleoside phosphorylase as a key enzyme in ribavirin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Ribavirin-13C5: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like Ribavirin-13C5 is paramount for ensuring the accuracy and reliability of experimental results. This comprehensive guide provides an in-depth overview of the stability profile of this compound, detailing recommended storage conditions, and presenting experimental methodologies for its assessment.

Core Stability and Storage Recommendations

This compound, a stable isotope-labeled version of the broad-spectrum antiviral agent ribavirin, is crucial as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Based on manufacturer specifications and available stability data, the following storage and handling guidelines are recommended to maintain its integrity.

Summary of Storage and Stability Data

| Parameter | Recommendation/Data | Source(s) |

| Storage Temperature | Store as a solid at -20°C for long-term stability. | [2] |

| Long-Term Stability | The solid form is stable for at least 4 years when stored at -20°C. | [2] |

| Shipping Conditions | Typically shipped at room temperature in the continental US; conditions may vary for other locations. | [2][3] |

| Solution Stability | Reconstituted solutions of unlabeled ribavirin (approx. 67 mg/mL) are physically and chemically stable for at least 45 days when stored at frozen (-20°C), refrigerated (~0°C to 4°C), or room temperatures (~20°C to 25°C).[4] An extemporaneous oral suspension of ribavirin (200 mg/5mL) was found to be chemically stable at 4°C for up to 28 days.[5] | [4][5] |

| Incompatible Materials | Avoid storage with strong oxidizing agents, self-reactive substances, organic peroxides, explosives, and gases. | [6] |

| Precautions | Avoid dust formation. Keep away from heat, flames, and sparks as it may form an explosive dust-air mixture. | [6] |

Forced Degradation Studies: An Insight into Stability

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, studies on unlabeled ribavirin provide a robust proxy, as the 13C isotopic labeling is not expected to significantly impact its chemical reactivity. Ribavirin has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[2][6]

Summary of Forced Degradation of Ribavirin

| Stress Condition | Observations and Degradation Percentage |

| Acidic Hydrolysis | Degradation observed. A study showed that ribavirin remained stable under mild acidic conditions (pH 2 for 14 days).[3] However, other studies indicate liability to acidic degradation.[2] |

| Alkaline Hydrolysis | Significant degradation. A study reported 63% degradation under alkaline conditions (1 M NaOH).[7] The kinetics of alkaline degradation have also been investigated.[3] |

| Oxidative Degradation | Susceptible to oxidation. Degradation was observed in the presence of hydrogen peroxide.[3] |

| Photolytic Degradation | Liable to photolytic degradation upon exposure to UV light.[2] |

| Thermal Degradation | Stable under dry heat conditions.[3] Thermogravimetric analysis indicates high thermal stability due to a high thermal decomposition activation energy.[8] |

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique.

Stability-Indicating HPLC-UV Method

This protocol is adapted from validated methods for the analysis of unlabeled ribavirin and is suitable for assessing the stability of this compound.

-

Chromatographic System:

-

Column: ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or CPS Hypersil cyano column (250 mm x 4.6 mm, 5 µm particle size).[2][3]

-

Mobile Phase: Isocratic elution with 0.02 M potassium dihydrogen phosphate buffer or 50 mM phosphate buffer (pH adjusted to 4 with phosphoric acid).[2][3]

-

Internal Standard (optional for purity testing): Pyridoxine hydrochloride.[2]

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

-

Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 2.0–40 µg/mL).[2]

-

-

Forced Degradation Protocol:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 1 M NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

-

Thermal Degradation: Expose the solid this compound to dry heat at a specific temperature (e.g., 105°C) for a set time.

-

LC-MS/MS Method for Quantification

This method is particularly useful for quantifying low levels of this compound and its potential degradation products, especially in complex matrices.

-

Sample Preparation:

-

LC-MS/MS System:

-

Chromatography: Reversed-phase chromatography using a column suitable for polar analytes (e.g., Hypercarb).[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid and 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile with similar additives).[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For unlabeled ribavirin, transitions like m/z 245.1 → 113 have been used.[12] For this compound, the precursor ion would be m/z 250.1.[12]

-

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of extemporaneous oral ribavirin liquid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. [Thermal decomposition kinetics of ribavirin and its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

Methodological & Application

Protocol for the Quantification of Ribavirin in Plasma Using a Validated LC-MS/MS Method with Ribavirin-¹³C₅ Internal Standard

Application Note

This document provides a detailed protocol for the quantitative analysis of Ribavirin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ribavirin-¹³C₅, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.[1][2][3]

The protocol outlines a straightforward protein precipitation method for sample preparation, which is efficient and suitable for high-throughput analysis.[4][5] Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which provides excellent retention and separation of the polar analyte Ribavirin from endogenous plasma components.[6][7] Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity.[8] This method has been validated to be reliable, precise, and accurate for the quantification of Ribavirin in plasma.[9][10]

Experimental Protocols

Materials and Reagents

-

Ribavirin analytical standard

-

Ribavirin-¹³C₅ (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (EDTA)

Preparation of Stock and Working Solutions

-

Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ribavirin in methanol to prepare a 1 mg/mL stock solution.

-

Ribavirin-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ribavirin-¹³C₅ in methanol.

-

Working Solutions: Prepare serial dilutions of the Ribavirin stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. A working solution of the IS is also prepared by diluting the IS stock solution.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown plasma samples.

-

Add 50 µL of the appropriate sample (blank plasma, plasma spiked with calibration standard or QC, or unknown plasma sample) to the corresponding labeled tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each tube.

-

Vortex mix each tube for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System | UPLC/HPLC system |

| Column | Waters Atlantis HILIC Silica (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution suitable for HILIC separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ribavirin: m/z 245.1 → 113.1; Ribavirin-¹³C₅: m/z 250.1 → 118.1[8] |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | 500°C |

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for this method.

| Parameter | Typical Value |

| Linearity Range | 10 - 10,000 ng/mL[4][10] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. celerion.com [celerion.com]

- 7. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a useful UPLC-MS/MS method for quantification of total and phosphorylated-ribavirin in peripheral blood mononuclear cells of HCV+ patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ribavirin-13C5 in Pharmacokinetic Studies of Antiviral Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a broad-spectrum antiviral agent, is a cornerstone in the treatment of various viral infections, notably chronic Hepatitis C.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity. The use of stable isotope-labeled Ribavirin, specifically Ribavirin-13C5, offers a powerful tool for precise pharmacokinetic analysis. This document provides detailed application notes and protocols for utilizing this compound in pharmacokinetic studies, intended for researchers, scientists, and professionals in drug development.

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for accurate quantification of Ribavirin in biological matrices by correcting for matrix effects and variations in sample processing.[4] Furthermore, studies employing stable isotope-labeled Ribavirin as a tracer have enabled the definitive determination of its absolute bioavailability and other key pharmacokinetic parameters.[1][5][6][7]

Mechanism of Action of Ribavirin

Ribavirin exerts its antiviral effects through a multi-faceted mechanism that disrupts viral replication and modulates the host immune response. Once inside the cell, Ribavirin is phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[3] These metabolites are central to its antiviral activity. The primary mechanisms include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): RMP competitively inhibits IMPDH, an enzyme crucial for the synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby hindering viral RNA and DNA synthesis.[6]

-

Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be incorporated into the viral RNA genome by viral RNA-dependent RNA polymerase. This incorporation leads to an increased mutation rate in the viral genome, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[6]

-

Direct Inhibition of Viral Polymerase: RTP can act as a competitive inhibitor of viral RNA polymerases, directly interfering with the elongation of the viral RNA chain.[8][9]

-

Immunomodulation: Ribavirin can shift the host immune response from a Th2 to a more effective Th1 phenotype, enhancing the body's ability to clear the viral infection.[6]

Below is a diagram illustrating the key signaling pathways involved in Ribavirin's mechanism of action.

Pharmacokinetic Data of Ribavirin Determined Using Stable Isotope Methodology

A study utilizing 13C3-labeled Ribavirin administered intravenously alongside an oral dose of unlabeled Ribavirin in healthy volunteers has provided a precise determination of its absolute bioavailability and other pharmacokinetic parameters.[1][5][6][7] The key findings from this study are summarized in the table below.

| Pharmacokinetic Parameter | Route of Administration | Value (Mean ± SD) | Units |

| Cmax | Intravenous (150 mg) | 4,187 | ng/mL |

| Oral (400 mg) | 638 | ng/mL | |

| Half-life (γ-phase) | - | 37.0 ± 14.2 | hours |

| Absolute Bioavailability (F) | - | 51.8 ± 21.8 | % |

| Renal Clearance | - | 6.94 | L/h |

| Metabolic Clearance | - | 18.1 | L/h |

| Volume of Distribution (Central Compartment) | - | 17.8 | L |

Data sourced from a study in healthy volunteers.[1][5][6][7]

Experimental Protocols

The following protocols are detailed methodologies for the quantification of Ribavirin in biological matrices using LC-MS/MS with this compound as an internal standard.

Experimental Workflow for Ribavirin Quantification

The general workflow for quantifying Ribavirin in biological samples involves sample preparation to isolate the analyte and internal standard, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Protocol 1: Quantification of Ribavirin in Human Plasma/Serum

This protocol is adapted from validated LC-MS/MS methods for the determination of Ribavirin in human plasma or serum.[3][4][10]

1. Materials and Reagents:

-

Ribavirin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma/serum (blank and study samples)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Ribavirin in water.

-

Prepare a 1 mg/mL stock solution of this compound in water.

-

From the stock solutions, prepare working solutions of Ribavirin for calibration standards and quality controls (QCs) by serial dilution in water or a suitable buffer.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample, calibration standard, or QC, add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Analytical Column: A column suitable for polar analytes, such as a Hypercarb column or a C8 column.[3][4]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ribavirin: m/z 245.1 → 113.1

-

This compound: m/z 250.1 → 113.1[11] (Note: These transitions may need to be optimized on the specific instrument used.)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ribavirin to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Ribavirin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Total Ribavirin in Red Blood Cells (RBCs)

This protocol involves an additional dephosphorylation step to measure the total concentration of Ribavirin and its phosphorylated metabolites in RBCs.[4][5]

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

Acid phosphatase

-

Tris-HCl buffer (pH 7.9)

-

Acetate buffer (pH 4.0)

-

Perchloric acid (20%)

2. Sample Preparation:

-

To 50 µL of RBC sample, add 150 µL of Tris-HCl buffer, 10 µL of acetate buffer, and 50 µL of deionized water containing acid phosphatase.[5]

-

Vortex mix for 1 minute and incubate at 37°C for 1 hour to dephosphorylate Ribavirin metabolites.[5]

-

Stop the reaction and precipitate proteins by adding 50 µL of 20% perchloric acid.[5]

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes.[5]

-

Transfer the supernatant to a clean tube.

-

Spike the supernatant with the this compound internal standard.

-

Proceed with LC-MS/MS analysis as described in Protocol 1, starting from the reconstitution step if the sample is dried, or by direct injection if compatible with the mobile phase.

Conclusion

The use of this compound is indispensable for accurate and reliable pharmacokinetic studies of Ribavirin. As an internal standard in LC-MS/MS methods, it ensures high-quality quantitative data. Furthermore, its application as a tracer has been pivotal in elucidating the fundamental pharmacokinetic properties of Ribavirin, such as its absolute bioavailability. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of antiviral drug development, facilitating further research into the clinical pharmacology of Ribavirin and other antiviral agents.

References

- 1. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic and therapeutic pilot studies of single-agent ribavirin in patients with human papillomavirus-related malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An innovative phase I study in healthy subjects to determine the mass balance, elimination, metabolism, and absolute bioavailability of mitapivat - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Ribavirin in Human Plasma Using LC-MS/MS with a 13C5-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, Ribavirin-13C5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog effective against a range of RNA and DNA viruses. It is a critical component of combination therapy for chronic Hepatitis C and is used in the treatment of other viral infections. Accurate measurement of Ribavirin concentrations in biological matrices is essential for optimizing dosage regimens and minimizing dose-related toxicities, such as hemolytic anemia.[1] This document provides a detailed protocol for the quantification of Ribavirin in human plasma using LC-MS/MS with a 13C5-labeled internal standard, which is a reliable approach for quantitative bioanalysis.[2][3]

Experimental Workflow

Caption: Experimental workflow for Ribavirin analysis.

Materials and Methods

Reagents and Chemicals

-

Ribavirin analytical standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (EDTA)

Instrumentation

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of the polar Ribavirin molecule and separation from endogenous interferences.[7][8]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of Ribavirin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Ribavirin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (100 ng/mL 13C5-Ribavirin) to each tube, except for the blank samples.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.[6]

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Value |

| LC System | Agilent 1260 Infinity II or equivalent |

| Column | Waters Atlantis HILIC, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution may be optimized. A typical starting condition is 90% B. |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Agilent G6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Ribavirin and 13C5-Ribavirin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ribavirin | 245.1 | 113.1 |

| 13C5-Ribavirin (IS) | 250.1 | 113.0 |

Note: These transitions are commonly cited and should be optimized for the specific instrument used.[4][6]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of Ribavirin in human plasma.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |

| Ribavirin | 10 - 5000 | Linear | 1/x² | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 10 | < 15 | < 15 | ± 20 |

| Low QC | 30 | < 10 | < 10 | ± 15 |

| Mid QC | 250 | < 10 | < 10 | ± 15 |

| High QC | 4000 | < 10 | < 10 | ± 15 |

Data presented are representative and should be established for each laboratory.

Table 4: Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Short-Term (Room Temp) | 4 hours | Stable |

| Long-Term (-20°C) | 30 days | Stable |

| Post-Preparative (Autosampler) | 24 hours | Stable |

Discussion

This LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Ribavirin in human plasma. The simple protein precipitation sample preparation is amenable to automation. The use of a HILIC column allows for adequate retention of the highly polar Ribavirin molecule and its separation from potential endogenous interferences such as uridine, which can be isobaric.[1][8][9] The stable isotope-labeled internal standard, 13C5-Ribavirin, effectively compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision of the results. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Conclusion

The described LC-MS/MS method using a 13C5-labeled internal standard is validated for the sensitive and accurate quantification of Ribavirin in human plasma. This protocol is well-suited for researchers, scientists, and drug development professionals requiring a robust analytical method for Ribavirin in a regulated bioanalytical environment.

References

- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lcms.cz [lcms.cz]

- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. celerion.com [celerion.com]

- 8. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Sample preparation techniques for Ribavirin-13C5 analysis in biological matrices

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections. Therapeutic Drug Monitoring (TDM) of ribavirin is crucial for optimizing treatment efficacy and minimizing dose-dependent toxicity, such as hemolytic anemia.[1][2] The analysis of ribavirin and its active intracellular phosphorylated forms—monophosphate (MP), diphosphate (DP), and triphosphate (TP)—in biological matrices requires robust, sensitive, and specific analytical methods.[1][3]

The use of a stable isotope-labeled internal standard, Ribavirin-13C5, is essential for accurate quantification via mass spectrometry.[4] It co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response. This document provides detailed protocols for the preparation of samples from various biological matrices for the analysis of ribavirin using this compound as an internal standard.

Technique 1: Protein Precipitation (PPT) for Plasma and Serum

Principle: This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples by inducing their denaturation and precipitation with an organic solvent or acid. The supernatant, containing the analyte and internal standard, is then collected for analysis.

Application: Ideal for high-throughput screening and analysis of ribavirin in plasma and serum where extensive cleanup is not required.[5]

Detailed Experimental Protocol

-

Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a pre-determined amount of this compound working solution (e.g., 20 µL of a 10 pmol/µL solution) to each sample, blank, and quality control (QC) tube.

-

Precipitation: Add 300 µL of cold acetonitrile (or 100 µL of 20% perchloric acid) to the tube.[6][7][8] The solvent-to-sample ratio should be at least 3:1 (v/v) for efficient precipitation.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Quantitative Data Summary for Protein Precipitation

| Parameter | Matrix | Method | Value | Reference |

| Linearity Range | Human Plasma | Acetonitrile PPT | 1 - 1000 ng/mL | [8] |

| LLOQ | Human Plasma | Acetonitrile PPT | 1 ng/mL | [8] |

| Intra-day Precision (%CV) | Human Plasma | Acetonitrile PPT | 0.8% - 8.3% | [8] |

| Inter-day Precision (%CV) | Human Plasma | Acetonitrile PPT | 2.5% - 7.9% | [8] |

| Accuracy (% Bias) | Human Plasma | Acetonitrile PPT | -5.8% to 9.4% | [8] |

| Linearity Range | Red Blood Cells | Perchloric Acid PPT | 10 - 2000 µg/mL | [6] |

LLOQ: Lower Limit of Quantification

Workflow Diagram: Protein Precipitation

Technique 2: Solid-Phase Extraction (SPE) for Plasma, Serum, and Tissue

Principle: SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively bind the analyte of interest from the sample matrix. Interfering components are washed away, and the purified analyte is then eluted with a strong solvent. For ribavirin, which contains vicinal diol groups, Phenylboronic Acid (PBA) cartridges are highly effective.[9][10][11]

Application: This method is the gold standard for cleaner extracts, leading to reduced matrix effects and improved sensitivity. It is suitable for plasma, serum, and homogenized tissue samples.[10][12][13]

Detailed Experimental Protocol (Using PBA Cartridges)

-

Sample Pre-treatment:

-

For Plasma/Serum: To 500 µL of sample, add 50 µL of internal standard (this compound) and 500 µL of a high pH buffer (e.g., 20 mM ammonium acetate, pH 8.5-9.0) to facilitate binding to the PBA sorbent.[14]

-

For Tissue: Homogenize a weighed tissue sample (e.g., 2 g) in a suitable buffer. Perform protein precipitation with an acid (e.g., 5% trichloroacetic acid), centrifuge, and adjust the supernatant pH to ~8.5 with ammonium hydroxide before loading.[15]

-

-

SPE Cartridge Conditioning: Condition the PBA cartridge sequentially with 1 mL of methanol, followed by 1 mL of high pH buffer (e.g., 20 mM ammonium acetate, pH 8.5).[14]

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridge to remove unbound matrix components. A typical wash sequence is:

-

Elution: Elute the ribavirin and this compound from the cartridge using 1 mL of an acidic solution (e.g., 1-3% formic acid in water or methanol).[3][10][14] The low pH disrupts the bond between the diol groups and the boronic acid.

-

Evaporation: Dry the eluate under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary for Solid-Phase Extraction

| Parameter | Matrix | Method | Value | Reference |

| Recovery | Serum | PBA SPE | >90% | [10] |

| Recovery | Serum | PBA SPE | ~100% | [9] |

| Linearity Range | Serum | PBA SPE | 0.25 - 25 µg/mL | [10] |

| LLOQ | Serum | PBA SPE | 0.1 µg/mL | [10] |

| Intra-day Precision (%CV) | Serum | PBA SPE | < 3.2% | [10] |

| Inter-day Precision (%CV) | Serum | PBA SPE | < 3.1% | [10] |

| Accuracy | Serum | PBA SPE | 97% - 108% | [10] |

Workflow Diagram: Solid-Phase Extraction (PBA)

Technique 3: Analysis of Intracellular Ribavirin Phosphates in PBMCs and RBCs

Principle: Quantifying the active triphosphate form of ribavirin requires a multi-step process. First, cells are isolated and lysed. The phosphorylated metabolites (MP, DP, TP) are then separated from each other using strong anion exchange (SAX) SPE. Each fraction is then enzymatically dephosphorylated back to the parent ribavirin, which is subsequently purified and concentrated using a second SPE step (PBA) before LC-MS/MS analysis.[3][16]

Application: Essential for pharmacokinetic/pharmacodynamic (PK/PD) studies investigating the relationship between intracellular drug concentration and antiviral effect or toxicity.[1][3]

Detailed Experimental Protocol

-

Cell Isolation and Lysis:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) and Red Blood Cells (RBCs) from whole blood using standard methods (e.g., Ficoll-Paque density gradient).

-

Count the cells to allow for concentration normalization (e.g., pmol/10^6 cells).[17]

-

Lyse a known number of cells (e.g., 1-10 million) using a 70:30 methanol:water lysis buffer and freeze-thaw cycles.

-

-

Anion Exchange SPE (Separation of Phosphates):

-

Condition a strong anion exchange (SAX or QMA) SPE cartridge.

-

Load the cell lysate containing this compound internal standard.

-

Wash the cartridge to remove non-phosphorylated compounds.

-

Elute the metabolites sequentially using buffers of increasing salt concentration (e.g., Ribavirin-MP with 75 mM KCl, Ribavirin-DP with 90 mM KCl, and Ribavirin-TP with 1 M KCl).[3]

-

-

Enzymatic Dephosphorylation:

-

To each collected fraction (MP, DP, TP), add a phosphatase enzyme (e.g., acid or alkaline phosphatase) and incubate at 37°C for at least 1 hour to convert all phosphorylated forms back to parent ribavirin.[6]

-

-

Desalting and Concentration SPE (PBA):

-

Process each dephosphorylated fraction using the PBA SPE protocol described in Technique 2 (steps 1-8) to remove salts and enzymes and to concentrate the resulting parent ribavirin.[3]

-

-

Analysis: The final reconstituted samples, now containing parent ribavirin from each initial phosphate fraction, are analyzed by LC-MS/MS.

Quantitative Data Summary for Intracellular Analysis

| Parameter | Matrix | Method | Value | Reference |

| Linearity Range | Cell Lysate | SAX + PBA SPE | 0.5 - 200 pmol/sample | [3][16] |

| LLOQ | Cell Lysate | SAX + PBA SPE | 0.5 pmol/sample | [18] |

| Inter-assay Accuracy | Cell Lysate | SAX + PBA SPE | Within ±8.9% | [17][18] |

| Inter-assay Precision (%CV) | Cell Lysate | SAX + PBA SPE | ≤ 9.7% | [3][18] |

| Mean Accuracy (vs cell #) | Cell Lysate | SAX + PBA SPE | -6.0% to -8.6% | [3] |

Workflow Diagram: Intracellular Metabolite Analysis

Technique 4: Liquid-Liquid Extraction (LLE) for Urine

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). For a polar compound like ribavirin, this method can be challenging but may be optimized by adjusting pH and using a more polar organic solvent.

Application: Primarily for cleaning up urine samples, where salt content can be high. It is generally less selective than SPE but can be effective and low-cost.[19][20]

Detailed Experimental Protocol (General)

-

Sample Aliquoting: Pipette 1 mL of urine into a glass screw-cap tube.

-

pH Adjustment: Add a buffer to adjust the sample pH. For ribavirin, maintaining a neutral to slightly basic pH may be optimal.

-

Internal Standard Spiking: Add the this compound internal standard.

-

Extraction: Add 3-5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane/isopropanol).

-

Mixing: Cap the tube and vortex vigorously for 2-5 minutes, or use a mechanical shaker to ensure thorough mixing of the two phases.

-

Phase Separation: Centrifuge at 2,000-3,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

-

Evaporation: Dry the collected organic phase under a nitrogen stream.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Vortex and inject into the LC-MS/MS system.

Note: A specific, validated LLE method for ribavirin was not prominently featured in the search results, so this protocol is based on general principles. Optimization of pH and solvent choice is critical for achieving good recovery.[20]

Workflow Diagram: Liquid-Liquid Extraction

References

- 1. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of ribavirin plasma concentrations by high-performance liquid chromatography using a novel solid-phase extraction method in patients treated for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of ribavirin in human serum and plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribavirin quantification in combination treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. lcms.cz [lcms.cz]

- 16. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 18. journals.asm.org [journals.asm.org]

- 19. Validation of liquid/liquid extraction method coupled with HPLC-UV for measurement of ribavirin plasma levels in HCV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ribavirin-13C5 in Therapeutic Drug Monitoring (TDM) Assays

Introduction